4-Ethoxymethoxybenzyl chloride
CAS No.:
Cat. No.: VC14036931
Molecular Formula: C10H13ClO2
Molecular Weight: 200.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13ClO2 |
|---|---|
| Molecular Weight | 200.66 g/mol |
| IUPAC Name | 1-(chloromethyl)-4-(ethoxymethoxy)benzene |
| Standard InChI | InChI=1S/C10H13ClO2/c1-2-12-8-13-10-5-3-9(7-11)4-6-10/h3-6H,2,7-8H2,1H3 |
| Standard InChI Key | OQOPFLWQMCAEFP-UHFFFAOYSA-N |
| Canonical SMILES | CCOCOC1=CC=C(C=C1)CCl |
Introduction
Structural and Functional Characteristics
The molecular structure of 4-ethoxymethoxybenzyl chloride features a benzene ring substituted at the para position with an ethoxymethoxy group (–OCH2OCH2CH3) and a chloromethyl (–CH2Cl) moiety. This arrangement creates a polarizable electron-rich aromatic system, which influences its reactivity in nucleophilic substitution and electrophilic aromatic substitution reactions. The ethoxymethoxy group enhances solubility in aprotic solvents such as tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO), while the chloromethyl group provides a reactive site for further functionalization .
Comparative analysis with related compounds reveals distinct behavioral differences:
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4-Methoxybenzyl chloride: Lacks the ethoxy extension, resulting in reduced steric hindrance and faster reaction kinetics in SN2 displacements .
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4-Hydroxybenzyl chloride: The hydroxyl group increases hydrogen-bonding interactions but reduces stability under acidic conditions due to protonation-induced decomposition .
Synthetic Methodologies
Direct Chlorination of 4-Ethoxymethoxybenzyl Alcohol
A common route involves the chlorination of 4-ethoxymethoxybenzyl alcohol using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically proceeds under anhydrous conditions at 0–5°C to minimize side reactions such as ether cleavage. Yields exceeding 85% have been reported when using SOCl2 in dichloromethane with catalytic dimethylformamide (DMF) .
Reaction Conditions:
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| SOCl2 | CH2Cl2 | 0–5 | 87 |
| PCl5 | Toluene | 25 | 72 |
Alkylation of 4-Ethoxymethoxybenzene
Reactivity and Degradation Pathways
Nucleophilic Substitution
The chloromethyl group undergoes SN2 reactions with nucleophiles such as amines, alkoxides, and thiols. For example, reaction with sodium methoxide (NaOMe) in methanol yields 4-ethoxymethoxybenzyl methyl ether, a reaction completed within 2 hours at 60°C .
Oxidative Degradation
Under strong oxidizing conditions (e.g., KMnO4 in H2SO4), the ethoxymethoxy group cleaves to form 4-hydroxybenzaldehyde as a primary degradation product. This pathway is critical for assessing the compound’s environmental persistence .
Oxidation Data:
| Oxidizing Agent | Solvent | Temperature (°C) | Major Product |
|---|---|---|---|
| KMnO4 | H2SO4 | 80 | 4-Hydroxybenzaldehyde |
| CrO3 | Acetone | 25 | 4-Methoxybenzoic acid |
Industrial Applications
Pharmaceutical Intermediates
4-Ethoxymethoxybenzyl chloride serves as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and antifungal agents. Its ethoxymethoxy group improves blood-brain barrier permeability in prodrug formulations, enhancing therapeutic efficacy .
Agrochemical Synthesis
The compound is utilized in producing herbicides and insecticides, where its chloromethyl group facilitates covalent binding to target enzymes. Recent patents highlight its role in synthesizing deuterated agrochemicals, which exhibit improved metabolic stability .
Future Research Directions
Catalytic Asymmetric Synthesis
Developing enantioselective routes to 4-ethoxymethoxybenzyl chloride derivatives could enable access to chiral pharmaceuticals. Transition-metal catalysts bearing N-heterocyclic carbene (NHC) ligands show promise in preliminary studies .
Green Chemistry Approaches
Replacing traditional chlorinating agents (e.g., SOCl2) with biocatalytic systems using halohydrin dehalogenases may reduce waste generation and improve atom economy .
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